molecular formula C15H11BrO2 B8311834 (4-bromophenyl) 3-phenylprop-2-enoate

(4-bromophenyl) 3-phenylprop-2-enoate

Cat. No.: B8311834
M. Wt: 303.15 g/mol
InChI Key: FXZAPECDHLNXCB-UHFFFAOYSA-N
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Description

(4-Bromophenyl) 3-phenylprop-2-enoate is an ester derivative characterized by a 4-bromophenyl group attached to an α,β-unsaturated ester framework. The compound’s structure consists of a propenoate backbone (CH₂=CHCOO−) esterified with a 4-bromophenyl moiety and a phenyl substituent at the β-position. This configuration imparts distinct electronic and steric properties, making it relevant in synthetic chemistry and materials science. The presence of the bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions, while the α,β-unsaturated ester group allows for conjugate addition or cycloaddition reactions .

The compound is typically synthesized via condensation reactions involving 3-phenylprop-2-enoic acid derivatives and 4-bromophenol under acidic or catalytic conditions. Characterization by FTIR spectroscopy reveals key absorption bands, such as the C=C stretching vibration near 1688 cm⁻¹, which is consistent with α,β-unsaturated esters .

Properties

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

(4-bromophenyl) 3-phenylprop-2-enoate

InChI

InChI=1S/C15H11BrO2/c16-13-7-9-14(10-8-13)18-15(17)11-6-12-4-2-1-3-5-12/h1-11H

InChI Key

FXZAPECDHLNXCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl) 3-phenylprop-2-enoate typically involves the esterification of 3-Phenylacrylic acid with 4-bromophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl) 3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and phenols.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: 3-Phenylacrylic acid and 4-bromophenol.

    Reduction: 3-Phenylpropanoic acid and 4-bromophenol.

    Substitution: Various substituted phenylacrylic acid esters depending on the nucleophile used.

Scientific Research Applications

(4-bromophenyl) 3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-bromophenyl) 3-phenylprop-2-enoate involves its interaction with molecular targets through ester and bromine functionalities. The ester group can undergo hydrolysis to release 3-Phenylacrylic acid and 4-bromophenol, which can further interact with biological pathways. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of (4-bromophenyl) 3-phenylprop-2-enoate with structurally related compounds highlights differences in substituent effects and applications:

Compound Substituents Key Properties Applications
This compound 4-Bromophenyl, Phenyl High electrophilicity due to Br; α,β-unsaturation enables cycloaddition reactions Intermediate in heterocyclic synthesis
Ethyl 3-phenylprop-2-enoate Ethyl, Phenyl Lower reactivity compared to brominated analogs Flavor/fragrance industry
3-(4-Bromo-2-fluorophenyl)prop-2-enoic acid 4-Bromo-2-fluorophenyl Enhanced electron-withdrawing effects from F and Br Pharmaceuticals, agrochemicals
N-(4-Bromophenyl)maleimide 4-Bromophenyl, Maleimide Potent enzyme inhibition (IC₅₀ = 4.37 μM vs. MGL) Neuroinflammation therapy

Electronic and Reactivity Trends

  • Halogen Effects: Bromine’s polarizability enhances electrophilic aromatic substitution (EAS) reactivity compared to fluorine or chlorine. For example, in maleimide derivatives, N-(4-bromophenyl)maleimide (IC₅₀ = 4.37 μM) shows stronger inhibition of monoacylglycerol lipase (MGL) than its chloro- or fluoro-substituted counterparts .
  • Fluorinated Analogs: The fluorinated derivative 3-(4-bromo-2-fluorophenyl)prop-2-enoic acid exhibits altered electronic properties due to fluorine’s electronegativity, which may influence binding affinity in biological systems .

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